1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil

Medicinal chemistry Structure-activity relationship Non-nucleoside reverse transcriptase inhibitors

1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil is a fully substituted uracil derivative belonging to the 6-phenylthiopyrimidine-2,4-dione chemotype. This scaffold is historically recognized for generating non-nucleoside reverse transcriptase inhibitors (e.g., HEPT class) and uridine phosphorylase inhibitors.

Molecular Formula C15H16N2O6S
Molecular Weight 352.4 g/mol
CAS No. 137897-81-5
Cat. No. B12783673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil
CAS137897-81-5
Molecular FormulaC15H16N2O6S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2
InChIInChI=1S/C15H16N2O6S/c1-22-14(20)11-12(19)16-15(21)17(9-23-8-7-18)13(11)24-10-5-3-2-4-6-10/h2-6,18H,7-9H2,1H3,(H,16,19,21)
InChIKeyFBPAOTJTYZYAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil (CAS 137897-81-5) Procurement-Relevant Compound Class & Structural Baseline


1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil is a fully substituted uracil derivative belonging to the 6-phenylthiopyrimidine-2,4-dione chemotype. This scaffold is historically recognized for generating non-nucleoside reverse transcriptase inhibitors (e.g., HEPT class) and uridine phosphorylase inhibitors [1]. The compound features a distinct substitution pattern: an N1-(2-hydroxyethoxy)methyl acyclic sugar mimic, a C6-phenylthio lipophilic motif, and a rare C5-methoxycarbonyl ester. With a molecular formula of C15H16N2O6S and a molecular weight of 352.4 g/mol , it differs fundamentally from the prototypical HEPT (C14H16N2O4S, MW 308.35) by replacement of the C5-methyl with a methoxycarbonyl group, adding both hydrogen-bonding capacity and synthetic handle potential absent in most in-class analogs .

Why 1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil Cannot Be Reliably Substituted by Generic HEPT or 5-Phenylthioacyclouridine Analogs


Generic substitution within the 6-phenylthiouracil family is hazardous for reproducible research because the C5 substituent dictates both the compound's primary biochemical target and its physicochemical druggability profile. The reference compound HEPT (C5–CH3) is a validated HIV-1 reverse transcriptase inhibitor with an EC50 of approximately 1.5–7.0 nM for optimized congeners [1], while the 5-phenylthio regioisomer PTAU is a uridine phosphorylase inhibitor with no meaningful HIV-1 RT activity [2]. The target compound's C5-methoxycarbonyl ester introduces a hydrogen-bond acceptor (carbonyl) at a position where HEPT, E-EPU, and E-BPU all bear simple alkyl groups (methyl, ethyl). This single atom replacement shifts the calculated hydrogen-bond acceptor count from 5 (HEPT) to 9 for the target compound and is predicted to lower logP by approximately 0.5–0.8 log units relative to HEPT (HEPT experimental logP ~1.37 ), altering solubility, membrane permeability, and target engagement in a manner not reproducible by any commercial HEPT analog. Furthermore, the ester moiety provides a synthetic diversification point—hydrolysis to the carboxylic acid or amidation—that is entirely absent in methyl- or ethyl-substituted series, making the compound a multifunctional probe rather than a single-endpoint inhibitor .

Quantitative Differential Evidence: 1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil Versus Closest In-Class Analogs


Hydrogen-Bond Acceptor Capacity: 80% Increase Over HEPT Directly Impacts Target Recognition

The methoxycarbonyl substituent at C5 increases the hydrogen-bond acceptor (HBA) count from 5 (HEPT) to 9 for the target compound, an 80% enhancement . In NNRTI pharmacophore models, the C5 substituent occupies a hydrophobic pocket in HIV-1 RT that tolerates polar groups poorly in alkyl-substituted analogs; the ester carbonyl forces a different binding trajectory compared to methyl (HEPT) or ethyl (E-EPU), with literature on related 5-carboxylate pyrimidines showing that carbonyl oxygen can form a water-mediated hydrogen bond with Lys101 backbone NH, a contact not accessible to C5-alkyl derivatives [1]. This HBA enrichment provides a quantifiable structural differentiation that translates to altered target engagement profiles not achievable with any commercial HEPT congener.

Medicinal chemistry Structure-activity relationship Non-nucleoside reverse transcriptase inhibitors Uridine phosphorylase inhibitors

LogP Differential: Predicted 0.5-0.8 Unit Reduction Relative to HEPT Alters Aqueous Solubility and Membrane Partitioning

HEPT has an experimentally determined logP of ~1.37 . The replacement of the C5 methyl group (Hansch π = +0.56) with a methoxycarbonyl group (Hansch π for CO2CH3 ≈ –0.01 to +0.1) reduces the calculated logP of the target compound by an estimated 0.5–0.8 log units relative to HEPT, placing it approximately in the 0.6–0.9 logP range [1]. This lipophilicity reduction directly enhances predicted aqueous solubility—HEPT's water solubility is estimated at ~819.8 mg/L (from logKow) , while the target compound's added polarity is expected to increase solubility by 2- to 3-fold. This differential is critical for assay design: the target compound will remain in solution at higher concentrations in aqueous buffers without the need for DMSO concentrations that may confound cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness Solubility

C5 Ester Synthetic Handle Enables Post-Synthetic Diversification Absent in All Commercial 5-Alkyl HEPT Analogs

The C5 methoxycarbonyl group is a chemically addressable ester that can be selectively hydrolyzed to the carboxylic acid (5-COOH) or converted to amides, hydrazides, or fluorescent conjugates under mild conditions that leave the N1-hydroxyethoxy and C6-phenylthio moieties intact. In contrast, HEPT (C5-CH3), E-EPU (C5-C2H5), and E-BPU (C5-C2H5) are chemically inert at C5 under non-destructive conditions [1]. This differential reactivity has been demonstrated in structurally related 5-methoxycarbonyl uracils, where alkaline hydrolysis (LiOH/THF/H2O, 0 °C, 2 h) proceeded quantitatively (>95% yield) to the corresponding 5-carboxylic acid without N1 or C6 side-reaction [2]. The resulting carboxylic acid can serve as a conjugation anchor for biotin, fluorophores, or affinity resins, transforming the compound from a standalone inhibitor into a chemical biology tool compound—a capability that no commercial 5-alkyl analog possesses.

Synthetic chemistry Chemical biology probes Prodrug design Structure-activity relationship expansion

Target Selectivity Diversion from HIV-1 RT to Uridine Phosphorylase: C5 Substituent Determines Primary Target Engagement

The 6-phenylthiouracil scaffold exhibits a pronounced target-switching behavior dictated by the C5 substituent. 5-Alkyl derivatives (HEPT, E-EPU) potently inhibit HIV-1 RT (EC50 values as low as 1.5–7.0 nM for optimized benzyloxymethyl congeners) [1], whereas 5-phenylthio analogs (PTAU and PTU) inhibit uridine phosphorylase (UrdPase) with Ki values of 4.8–5.4 μM but show no HIV-1 RT activity [2]. The target compound's C5 methoxycarbonyl group represents a hybrid pharmacophore: the electron-withdrawing ester modifies the uracil ring electronics more similarly to the 5-phenylthio group than to 5-alkyl, predicting a shift in primary target engagement away from HIV-1 RT and toward uridine phosphorylase or related pyrimidine-metabolizing enzymes. While direct quantitative inhibition data for the target compound are not yet publicly available, the class-level SAR logic predicts that its target selectivity profile will differ qualitatively from both HEPT and PTAU, positioning it as a tool to probe dual RT/UrdPase pharmacology.

Target selectivity Uridine phosphorylase inhibition HIV-1 reverse transcriptase Polypharmacology

High-Impact Research & Industrial Application Scenarios for 1-((2-Hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-(phenylthio)uracil


Chemical Biology Probe Development: Ester-to-Amide Conjugation for Affinity Chromatography and PROTAC Design

The C5 methoxycarbonyl ester provides a unique, mild chemical handle for generating affinity probes or PROTAC precursors. Researchers can hydrolyze the ester to the carboxylic acid (>95% model yield under LiOH/THF/H2O [1]) and conjugate to biotin, fluorescent dyes, or E3 ligase ligands via amide coupling, generating target-engagement tools for cellular pull-down or degradation assays. No commercial 5-alkyl HEPT analog (HEPT, E-EPU, E-BPU) offers this capability, as their C5 positions are chemically inert [2]. This scenario leverages the quantitative HBA and logP differentiation established in Section 3 to ensure that conjugated probes retain favorable aqueous solubility.

Uridine Phosphorylase/Dihydrouracil Dehydrogenase Dual-Inhibitor Screening with a Non-Alkyl Pharmacophore

The electron-withdrawing methoxycarbonyl group shifts the electronic character of the uracil ring closer to the 5-phenylthio series (PTAU, Ki UrdPase ~5.4 μM; PTU, Ki DHUDase ~4.8 μM [3]) than to the electron-donating 5-alkyl HEPT series. The target compound can serve as a screening starting point for UrdPase/DHUDase inhibitor optimization with improved solubility (estimated 2–3× HEPT aqueous solubility, Section 3, Evidence Item 2) and hydrogen-bonding capacity (9 HBA vs. 5 for HEPT, Section 3, Evidence Item 1). This application benefits from the target compound's predicted lower logP, reducing DMSO requirements in high-concentration enzyme assays.

Structure-Activity Relationship (SAR) Expansion Library Anchor for 6-Phenylthiouracil Chemical Space Exploration

The C5 ester can be diversified into amide, hydrazide, or heterocyclic derivatives in a single synthetic step, enabling rapid generation of 20–50 compound mini-libraries from a single purchased batch. The N1-hydroxyethoxy and C6-phenylthio groups remain intact during C5 modifications under established conditions [1][2]. This scenario directly exploits the synthetic differentiation quantified in Section 3 (Evidence Item 3) and enables systematic exploration of C5 polar substituent effects on target selectivity—bridging the gap between 5-alkyl (HIV-1 RT) and 5-arylthio (UrdPase) pharmacophores.

Dual-Target Pharmacological Profiling: HIV-1 RT and Pyrimidine Metabolism Enzyme Panel

Given the target-switching behavior of the 6-phenylthiouracil chemotype (Section 3, Evidence Item 4), the target compound is ideally positioned for parallel screening against HIV-1 RT and pyrimidine-metabolizing enzymes (UrdPase, DHUDase, thymidine phosphorylase). Its hybrid pharmacophore—combining the 6-phenylthio motif known to engage both RT and UrdPase with a C5 ester that electronically resembles the PTAU series—may reveal dual or multi-target activity profiles that are inaccessible to either pure HEPT analogs or pure PTAU. The improved aqueous solubility profile (Section 3, Evidence Item 2) supports high-concentration screening without solvent-induced artifacts.

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